molecular formula C15H18N2O2 B3056147 3-Amino-4-cyclohexylaminocoumarin CAS No. 69405-46-5

3-Amino-4-cyclohexylaminocoumarin

Cat. No.: B3056147
CAS No.: 69405-46-5
M. Wt: 258.32 g/mol
InChI Key: YFRHGJUZBYPRIZ-UHFFFAOYSA-N
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Description

3-Amino-4-cyclohexylaminocoumarin is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine Coumarins are oxygen-containing heterocycles that have been extensively studied due to their natural occurrence and synthetic versatility

Biochemical Analysis

Biochemical Properties

The chemical reactivity of 3-aminocoumarins is profound due to the presence of an amino group as well as enamine carbon This makes 3-Amino-4-cyclohexylaminocoumarin a potential candidate for various biochemical reactions

Molecular Mechanism

The presence of an amino group and enamine carbon in the aminocoumarin scaffold enhances its chemical reactivity , which could potentially influence its interactions at the molecular level.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-cyclohexylaminocoumarin typically involves multi-component reactions. One common method is the condensation of salicylaldehyde with cyclohexylamine and malononitrile in the presence of a catalyst. The reaction is carried out under reflux conditions, often using ethanol as a solvent. The product is then purified through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Catalysts such as piperidine or pyridine may be employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-cyclohexylaminocoumarin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Amino-4-cyclohexylaminocoumarin has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-Amino-4-cyclohexylaminocoumarin is unique due to the presence of both amino and cyclohexylamine groups, which enhance its chemical reactivity and biological activity. This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse pharmacological properties .

Properties

IUPAC Name

3-amino-4-(cyclohexylamino)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c16-13-14(17-10-6-2-1-3-7-10)11-8-4-5-9-12(11)19-15(13)18/h4-5,8-10,17H,1-3,6-7,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFRHGJUZBYPRIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=C(C(=O)OC3=CC=CC=C32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00219539
Record name Coumarin, 3-amino-4-cyclohexylamino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00219539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69405-46-5
Record name Coumarin, 3-amino-4-cyclohexylamino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069405465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Coumarin, 3-amino-4-cyclohexylamino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00219539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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